molecular formula C17H17N3O2S B2985623 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1795487-67-0

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2985623
CAS RN: 1795487-67-0
M. Wt: 327.4
InChI Key: XDZIRJUTFYHHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylthiazole-4-carboxamide, also known as CPTH6, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH6 is a small molecule inhibitor of histone acetyltransferases (HATs) and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

Photosensitive Materials Development

A study by Ebara et al. (2003) developed a synthetic method for poly(benzoxazole) (PBO) precursor, highlighting the application of specific chemical components in the creation of photosensitive materials. This precursor was prepared through the polycondensation of bis(o-aminophenol) and diphenyl isophthalate, showcasing the material's sensitivity and potential for fine imaging applications Ebara, K., Shibasaki, Y., & Ueda, M. (2003). Polymer.

Antimicrobial and Antitumor Activities

Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, demonstrating the versatility of these compounds in creating substituted pyridine derivatives with significant antimicrobial and antitumor activities. This highlights the potential of such chemical structures in medical and pharmaceutical research Riyadh, S. (2011). Molecules.

Antiviral Compounds Synthesis

Hebishy et al. (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This research points to the chemical compound's potential use in developing antiviral medications Hebishy, A., Salama, H. T., & Elgemeie, G. (2020). ACS Omega.

GyrB Inhibitors for Antituberculosis

Jeankumar et al. (2013) focused on the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Their findings suggest the compound's role in developing new antituberculosis agents, showcasing a specific scientific application towards combating bacterial infections Jeankumar, V. U., Renuka, J., & Sriram, D. (2013). European Journal of Medicinal Chemistry.

Fluorescent Dye Synthesis

Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of 4-hydroxythiazole-based fluorophores, demonstrating the compound's application in creating efficient color-tunable fluorescent dyes. This research contributes to the development of materials for sensing and imaging applications Witalewska, M., Wrona-Piotrowicz, A., & Zakrzewski, J. (2019). Dyes and Pigments.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-9-5-8-14(20)15(21)10-18-16(22)13-11-23-17(19-13)12-6-3-2-4-7-12/h2-9,11,15,21H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZIRJUTFYHHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.